molecular formula C15H23BrN2O2S B2614261 (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide CAS No. 1798975-49-1

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide

Cat. No.: B2614261
CAS No.: 1798975-49-1
M. Wt: 375.33
InChI Key: QGNJPNZZHSAPLA-UHFFFAOYSA-N
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Description

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide is a synthetic sulfonamide derivative intended for research purposes. Compounds within the ethenesulfonamide class are of significant interest in medicinal chemistry and chemical biology for their potential to interact with various biological targets. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a potential modulator of protein function in biochemical assays. Its structure, featuring a brominated aromatic system and a tertiary amine side chain, suggests potential for cell permeability and interaction with enzymatic sites. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Investigators are responsible for conducting thorough literature research to determine the most relevant applications for their specific projects.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2S/c1-4-18(5-2)12-13(3)17-21(19,20)11-10-14-6-8-15(16)9-7-14/h6-11,13,17H,4-5,12H2,1-3H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJPNZZHSAPLA-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)NS(=O)(=O)C=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(C)NS(=O)(=O)/C=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide typically involves a multi-step process One common method starts with the bromination of a phenyl ring to introduce the bromine atom at the para position This is followed by the formation of the ethenesulfonamide moiety through a sulfonation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the sulfonamide group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dehalogenated or desulfonated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the diethylamino group may interact with acidic residues. The sulfonamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Nitrogen Substituents
  • Analog 6c : N-(4-fluorophenyl) substituent () creates a planar aromatic system, favoring π-π stacking but reducing solubility.
  • Analog from : N-(4-chlorobenzyl) group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Aromatic Groups
  • The 4-bromophenyl group is conserved in all analogs discussed (e.g., 6c, ), suggesting its role as a critical pharmacophore or steric/electronic modulator.
  • Analog 6l (): Incorporates a 4-hydroxy-2,6-dimethoxyphenyl group, enabling hydrogen bonding and increasing melting point (146–148°C vs. 138–140°C for 6c).

Physical Properties

Compound Melting Point (°C) Physical State Key Substituents
Target Compound Not Reported Likely crystalline N-[1-(diethylamino)propan-2-yl]
6c () 138–140 White crystalline N-(4-fluorophenyl)
6l () 146–148 White solid 4-hydroxy-2,6-dimethoxyphenyl
Analog Not Reported Not specified N-(4-chlorobenzyl)
  • The diethylamino group in the target compound may reduce crystallinity compared to analogs with hydrogen-bonding substituents (e.g., 6l).

Biological Activity

The compound (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide , also known by its IUPAC name, is a sulfonamide derivative featuring a bromobenzene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to its effects on the central nervous system and its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C15H23BrN2O2SC_{15}H_{23}BrN_{2}O_{2}S, with a molecular weight of 375.33 g/mol. The structure includes key functional groups that contribute to its biological activity:

  • Bromophenyl Group : Enhances lipophilicity and may interact with biological targets.
  • Diethylamino Group : Implicated in neuroactive properties.
  • Ethenesulfonamide Moiety : May play a role in enzyme inhibition or receptor modulation.
PropertyValue
Molecular FormulaC₁₅H₂₃BrN₂O₂S
Molecular Weight375.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The compound may act as an antagonist or modulator at various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes, particularly carbonic anhydrases or other sulfonamide-sensitive enzymes.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has indicated that compounds with similar structures exhibit significant neuropharmacological effects, including anxiolytic and antidepressant activities. For instance, studies on related diethylamino compounds have shown modulation of serotonin pathways, which could be relevant for this compound.
  • In Vitro Assays : Preliminary assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting potential anticancer properties. Further investigations are warranted to elucidate the specific pathways involved.
  • Toxicological Assessments : Toxicity studies are critical for understanding the safety profile of this compound. Initial findings suggest a moderate toxicity profile, but comprehensive studies are required to assess long-term effects and safety margins.

Table 2: Summary of Biological Studies

Study TypeFindingsReference
NeuropharmacologyPotential anxiolytic effects
In Vitro AssaysInhibition of cancer cell growth
ToxicologicalModerate toxicity observed

Q & A

Q. What are the optimal synthetic routes for (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via condensation of (E)-2-(4-bromophenyl)ethenesulfonyl chloride with 1-(diethylamino)propan-2-amine under controlled conditions. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
  • Temperature : Maintain 0–5°C during sulfonamide bond formation to reduce decomposition.
  • Catalysts : Triethylamine (TEA) or pyridine can enhance nucleophilic substitution efficiency.
    Yield optimization strategies:
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine reduces unreacted starting material .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR confirms the E-configuration via vicinal coupling constants (J = 15–16 Hz for ethene protons) .
    • ¹³C NMR identifies sulfonamide carbonyl resonance at δ 165–170 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ observed vs. calculated) .
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and confirms dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer: Contradictions in NMR or HRMS data often arise from:

  • Isomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish E/Z isomers.
  • Solvent effects : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d₆ shifts NH protons).
  • Crystallinity variations : Recrystallize samples under identical conditions (e.g., ethanol/water vs. acetone) .

Case Study :
In a reported synthesis, two batches of (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide showed differing ¹H NMR NH signals (δ 6.46 vs. δ 6.71). This was traced to residual moisture in CDCl₃, which broadened NH peaks. Drying solvents over molecular sieves resolved the issue .

Q. What strategies are recommended for probing structure-activity relationships (SAR) in sulfonamide derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., bromophenyl → chlorophenyl) to assess electronic effects on biological activity.
  • Biological Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate sulfonamide geometry with binding affinity .

Example SAR Data:

DerivativeIC₅₀ (nM)LogPKey Modification
Parent Compound1203.24-Bromophenyl, diethylamino
4-Chlorophenyl853.5Increased hydrophobicity
4-Methoxyphenyl2402.8Electron-donating group

Q. How can researchers address low solubility in biological assays without altering core pharmacophores?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the diethylamino moiety.
  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .

Q. What are the challenges in characterizing tautomeric or conformational equilibria in solution?

Methodological Answer:

  • Variable Temperature NMR : Monitor NH proton shifts to detect tautomerism (e.g., sulfonamide ↔ sulfonimide).
  • DFT Calculations : Compare computed vs. experimental IR spectra to identify dominant conformers.
  • Dynamic HPLC : Use chiral stationary phases to separate interconverting enantiomers .

Q. How can mechanistic insights into sulfonamide reactivity be gained for novel derivative design?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying pH (e.g., sulfonylation vs. hydrolysis).
  • Isotope Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in hydrolysis products.
  • In Situ IR Spectroscopy : Identify transient intermediates (e.g., sulfonic acid anhydrides) .

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